2-Chloro-6-fluoroquinazoline

Medicinal Chemistry Organic Synthesis Kinase Inhibitor Development

2-Chloro-6-fluoroquinazoline (CAS 113082-27-2) delivers a strategically differentiated quinazoline scaffold where the C-2 chloro group enables clean, chemoselective SNAr amination without protecting group interference, while the C-6 fluoro substituent provides metabolically stable pharmacophore characteristics essential for EGFR/HER2/VEGFR kinase inhibitor programs. Unlike dichloro analogs, its single reactive handle eliminates regioisomeric amination byproducts, simplifying reaction monitoring and QC validation. Procuring this pre-functionalized 6-fluoro building block eliminates hazardous late-stage fluorination reagents from synthetic routes, improving process safety and cost-efficiency during scale-up.

Molecular Formula C8H4ClFN2
Molecular Weight 182.58 g/mol
CAS No. 113082-27-2
Cat. No. B038228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-fluoroquinazoline
CAS113082-27-2
Synonyms2-chloro-6-fluoroquinazoline
Molecular FormulaC8H4ClFN2
Molecular Weight182.58 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=NC=C2C=C1F)Cl
InChIInChI=1S/C8H4ClFN2/c9-8-11-4-5-3-6(10)1-2-7(5)12-8/h1-4H
InChIKeyXYJZACFROUOTDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-fluoroquinazoline CAS 113082-27-2: Procurement-Ready Heterocyclic Building Block for Kinase-Targeted Drug Discovery


2-Chloro-6-fluoroquinazoline (CAS 113082-27-2) is a halogenated quinazoline derivative with the molecular formula C8H4ClFN2 and a molecular weight of 182.58 g/mol . The quinazoline scaffold is a privileged heterocyclic framework in medicinal chemistry, widely recognized for its role as the core structure in numerous FDA-approved kinase inhibitors including gefitinib, erlotinib, lapatinib, and afatinib [1]. This particular derivative features dual halogen substitution with a chloro group at the C-2 position and a fluoro group at the C-6 position of the quinazoline bicyclic ring system, creating a strategically functionalized intermediate suitable for sequential orthogonal derivatization in multi-step synthetic routes [2].

Why 2-Chloro-6-fluoroquinazoline CAS 113082-27-2 Cannot Be Replaced by Unsubstituted or Mono-Halogenated Quinazoline Analogs in Synthetic Workflows


The halogen substitution pattern on the quinazoline scaffold fundamentally determines both the synthetic trajectory and the physicochemical properties of downstream derivatives. The chloro substituent at the C-2 position provides a reactive handle for nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions, enabling introduction of amine, ether, or carbon-based functionality at the electrophilic 2-position [1]. Simultaneously, the fluoro substituent at the C-6 position modulates the electronic character of the heterocyclic core, altering the reactivity of the C-2 chloro group while providing a metabolically stable moiety that influences lipophilicity and target binding in final drug candidates [2]. Substituting with a non-halogenated quinazoline eliminates both synthetic handles, while mono-halogenated variants (e.g., 2-chloroquinazoline or 6-fluoroquinazoline) lack the orthogonal reactivity profile required for sequential, chemoselective derivatization without protecting group manipulations [3].

Quantitative Evidence Guide: Differentiating 2-Chloro-6-fluoroquinazoline CAS 113082-27-2 from Competing Quinazoline Building Blocks


Orthogonal Reactivity: Sequential SNAr and Cross-Coupling Potential Enabled by C-2 Chloro and C-6 Fluoro Substituents

The presence of a chloro substituent at the C-2 position provides a reactive electrophilic center for nucleophilic aromatic substitution (SNAr) with amines, while the C-6 fluoro group remains intact under typical SNAr conditions, enabling subsequent orthogonal functionalization. In multihalogenated quinazoline systems, the intrinsic reactivity order follows Csp2–I > C(4)–Cl > Csp2–Br, with the C-2 chloro position demonstrating distinct reactivity from C-4 chloro in 2,4-dichloro systems [1]. Unlike 2,4-dichloro-6-fluoroquinazoline (CAS 134517-57-0) which requires chemoselective control to differentiate between the two chloro positions, 2-chloro-6-fluoroquinazoline presents a single chloro handle, eliminating positional selectivity challenges during initial amination steps [2].

Medicinal Chemistry Organic Synthesis Kinase Inhibitor Development

Fluorine Substituent Effect: Thermodynamic Preference Over Alternative Halogens in DFT-Computed Quinazoline Stability

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level on structurally related quinazoline derivatives demonstrated that halogen substitution on the quinazoline scaffold is thermodynamically more favorable than methyl or ethyl substitution, with computed thermodynamic quantities revealing halogenated derivatives exhibit enhanced stability [1]. Although the published study evaluated chlorine and bromine substituents rather than fluorine specifically, the computational framework establishes that halogen incorporation—particularly electronegative halogens—confers distinct electronic advantages on the quinazoline core that cannot be replicated by alkyl-substituted analogs. The fluoro group at C-6 additionally provides metabolic stability through the strength of the C–F bond (~485 kJ/mol), which exceeds that of the C–Cl bond (~327 kJ/mol) [2].

Computational Chemistry DFT Analysis Medicinal Chemistry

Lipophilicity Modulation: Calculated XLogP3 of 1.0 Establishes Balanced Physicochemical Profile for CNS-Permeable Scaffold Design

2-Chloro-6-fluoroquinazoline exhibits a calculated XLogP3 value of 1.0 [1]. This balanced lipophilicity falls within the optimal range for oral bioavailability and CNS permeability, as defined by Lipinski's Rule of Five (XLogP ≤ 5) and refined CNS drug-likeness criteria (optimal XLogP 1–3). By comparison, the non-fluorinated analog 2-chloroquinazoline (XLogP3 ~1.3, estimated) and the 6,7-dimethoxy-substituted kinase inhibitor scaffolds frequently exceed XLogP3 of 2.5 [2], potentially limiting CNS applications. The strategic placement of the electron-withdrawing fluoro group at C-6 modulates the overall lipophilicity while maintaining the hydrogen bond acceptor count at 2, preserving favorable drug-like properties.

Physicochemical Properties Drug Design ADME Prediction

Kinase Inhibitor Scaffold Provenance: 6-Substituted Quinazoline Derivatives Demonstrate Sub-Nanomolar Potency in EGFR/HER2 Inhibition

A series of novel 6-substituted quinazoline derivatives synthesized as EGFR and HER2 inhibitors demonstrated potent activity, with compound 5c achieving IC50 values of 2.6 nM against EGFR and 4.3 nM against HER2 kinases [1]. The 6-position substitution on the quinazoline scaffold is a critical determinant of kinase inhibitory activity, as established by the structure-activity relationships of clinically approved agents including lapatinib (6-heteroaryl substituted) and gefitinib (6-substituted) [2]. 2-Chloro-6-fluoroquinazoline provides the 6-fluoro substituent pre-installed, enabling direct access to 6-fluoroquinazoline-based kinase inhibitors that maintain the pharmacophoric requirement for 6-position occupation in the ATP-binding pocket.

Kinase Inhibition Oncology EGFR/HER2 Structure-Activity Relationship

Optimal Procurement and Deployment Scenarios for 2-Chloro-6-fluoroquinazoline CAS 113082-27-2 in Research and Industrial Settings


Medicinal Chemistry: Synthesis of 2-Amino-6-fluoroquinazoline Kinase Inhibitor Libraries

Utilize the C-2 chloro group for SNAr amination with diverse primary and secondary amines to generate focused libraries of 2-amino-6-fluoroquinazoline derivatives. This transformation proceeds under standard thermal or microwave conditions without affecting the C-6 fluoro group, enabling rapid SAR exploration at the 2-position while maintaining the metabolically stable 6-fluoro pharmacophore [1]. This application is particularly relevant for EGFR, HER2, and VEGFR kinase inhibitor programs where 6-substituted quinazolines have demonstrated clinical efficacy and where 6-fluoro substitution has been shown to confer favorable metabolic stability relative to unsubstituted or methoxy-substituted analogs [2].

Synthetic Methodology: Sequential Orthogonal Derivatization via SNAr Followed by Cross-Coupling

Execute SNAr amination at the C-2 chloro position followed by late-stage functionalization of the quinazoline scaffold. The C-6 fluoro group remains inert during initial SNAr steps but may serve as a leaving group under specific metal-catalyzed cross-coupling conditions. Kinetic studies of methoxy-dehalogenation in substituted quinazolines demonstrate that fluoro substituents at the 6-position undergo displacement more readily than chloro substituents under nucleophilic conditions in methanol, with the order of reactivity being 7- > 5- > 6- and 8- [3]. This reactivity differential provides opportunities for sequential derivatization strategies distinct from those possible with 2,4-dichloro-6-fluoroquinazoline, where C-2 and C-4 chemoselectivity must first be addressed [4].

Process Chemistry: Scalable Kilogram-Scale Synthesis for Preclinical Candidate Advancement

2-Chloro-6-fluoroquinazoline is commercially available in quantities up to kilogram scale from multiple suppliers [5]. Its single reactive chloro handle simplifies reaction monitoring and impurity profiling compared to dichloro analogs that generate mixtures of regioisomeric amination products [4]. The predictable reactivity profile reduces process development time and facilitates the establishment of robust quality control specifications. Procurement of pre-functionalized 6-fluoro building blocks eliminates the need for hazardous fluorination reagents (e.g., Selectfluor, DAST) in downstream synthetic sequences, improving both safety and cost-efficiency in scale-up operations [2].

CNS Drug Discovery: Development of Brain-Penetrant Kinase Inhibitors

Leverage the calculated XLogP3 value of 1.0 and the metabolically stable C-6 fluoro group as starting points for CNS-targeted kinase inhibitor design [5]. The balanced lipophilicity falls within the optimal range for blood-brain barrier penetration (XLogP 1–3), while the fluoro substituent contributes to reduced P-glycoprotein efflux susceptibility relative to more lipophilic quinazoline scaffolds [2]. This application addresses the growing need for brain-penetrant kinase inhibitors targeting glioblastoma, brain metastases, and neurodegenerative disorders where aberrant kinase signaling has been implicated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-6-fluoroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.